Prednisolone 17-hémisuccinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

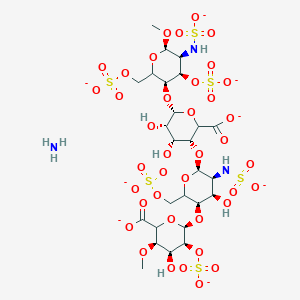

Prednisolone 17-Hemisuccinate: is a corticosteroid derivative of prednisolone, a synthetic glucocorticoid. It is commonly used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in the treatment of various inflammatory and autoimmune conditions, as well as in certain cancer therapies .

Applications De Recherche Scientifique

Prednisolone 17-Hemisuccinate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Employed in research on glucocorticoid receptor interactions and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems

Mécanisme D'action

1. Target of Action: Prednisolone 17-Hemisuccinate primarily targets the glucocorticoid receptor (GR). These receptors are widely distributed in various tissues and play a crucial role in regulating inflammation, immune response, and metabolism .

2. Mode of Action: Upon administration, Prednisolone 17-Hemisuccinate binds to the glucocorticoid receptor in the cytoplasm. This binding induces a conformational change in the receptor, allowing the receptor-ligand complex to translocate into the nucleus. Once in the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of specific genes. This results in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines .

3. Biochemical Pathways: Prednisolone 17-Hemisuccinate affects several biochemical pathways, including:

- AP-1 Pathway: Suppression of AP-1, a transcription factor involved in the regulation of genes associated with inflammation and immune response .

Pharmacokinetics:

- Excretion: Metabolites are excreted mainly via the kidneys. The half-life of prednisolone is approximately 2-4 hours .

5. Result of Action: At the molecular level, Prednisolone 17-Hemisuccinate reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. At the cellular level, it decreases the migration of leukocytes to sites of inflammation and reduces capillary permeability. These actions collectively result in potent anti-inflammatory and immunosuppressive effects .

6. Action Environment: The efficacy and stability of Prednisolone 17-Hemisuccinate can be influenced by various environmental factors:

- Light Exposure: Prolonged exposure to light can lead to the breakdown of the compound, necessitating storage in a dark, cool place .

By understanding these aspects of Prednisolone 17-Hemisuccinate, healthcare professionals can optimize its use in treating various inflammatory and autoimmune conditions.

Analyse Biochimique

Biochemical Properties

Prednisolone 17-Hemisuccinate, like prednisolone, exerts its effects primarily through interactions with the glucocorticoid receptor (GR). Upon binding to the GR, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes. This can lead to a variety of effects, including the promotion of gluconeogenesis, increased deposition of glycogen in the liver, inhibition of glucose utilization, anti-insulin activity, increased catabolism of protein, increased lipolysis, and stimulation of fat synthesis and storage .

Cellular Effects

Prednisolone 17-Hemisuccinate can have a wide range of effects on cells. It can suppress the immune response, reducing inflammation and swelling. It can also influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the production of pro-inflammatory cytokines, suppress cell-mediated immunity, reduce complement synthesis, and decrease the production and activity of leukocytes .

Molecular Mechanism

The molecular mechanism of action of Prednisolone 17-Hemisuccinate involves binding to the glucocorticoid receptor (GR). This binding leads to changes in gene expression, with the activation of anti-inflammatory genes and the repression of pro-inflammatory genes. This can result in a variety of effects, including the inhibition of phospholipase A2, decreased synthesis of interleukins, and increased lipolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prednisolone 17-Hemisuccinate can change over time. For example, it has been shown that the drug is rapidly and completely hydrolyzed to methylprednisolone with a half-life of 10 minutes . Over time, this can lead to changes in the drug’s stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of Prednisolone 17-Hemisuccinate can vary with different dosages. For example, studies in rabbits have shown that the drug is rapidly and completely hydrolyzed to methylprednisolone, with identical disposition curves for methylprednisolone regardless of the form of the steroid given .

Metabolic Pathways

Prednisolone 17-Hemisuccinate is involved in several metabolic pathways. It is rapidly and completely hydrolyzed to methylprednisolone, a process that involves various enzymes . The drug can also interact with various cofactors and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

Prednisolone 17-Hemisuccinate is transported and distributed within cells and tissues. It is a water-soluble compound, which allows it to be rapidly distributed throughout the body. It can interact with various transporters and binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Prednisolone 17-Hemisuccinate is primarily in the cytoplasm, where it binds to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of target genes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Prednisolone 17-Hemisuccinate can be synthesized through the esterification of prednisolone with succinic anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester .

Industrial Production Methods: In industrial settings, the production of Prednisolone 17-Hemisuccinate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction progress and to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Prednisolone 17-Hemisuccinate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to release prednisolone and succinic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can occur, although they are less common compared to hydrolysis and oxidation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed:

Hydrolysis: Prednisolone and succinic acid.

Oxidation: Various oxidized derivatives of prednisolone.

Reduction: Reduced forms of prednisolone.

Comparaison Avec Des Composés Similaires

Prednisolone: The parent compound, differing by the absence of the hemisuccinate ester.

Methylprednisolone Hemisuccinate: A similar corticosteroid with a methyl group at the 6th position.

Dexamethasone: Another glucocorticoid with a fluorine atom at the 9th position.

Uniqueness: Prednisolone 17-Hemisuccinate is unique due to its esterified form, which enhances its solubility and bioavailability. This modification allows for more efficient drug delivery and prolonged therapeutic effects compared to its non-esterified counterparts .

Propriétés

Numéro CAS |

107085-25-6 |

|---|---|

Formule moléculaire |

C₂₅H₃₂O₈ |

Poids moléculaire |

460.52 |

Synonymes |

Prednisolone 17-Succinate; 11β,17,21-Trihydroxy-17-(hydrogen Succinate) Pregna-1,4-diene-3,20-dione; (11β)-17-(3-Carboxy-1-oxopropoxy)-11,21-dihydroxy-pregna-1,4-diene-3,20-dione |

Origine du produit |

United States |

Q1: The provided research focuses on prednisolone 21-hemisuccinate. Why is prednisolone 17-hemisuccinate relevant in this context?

A1: While the research primarily focuses on the 21-hemisuccinate, it highlights that prednisolone 17-hemisuccinate is formed as an intermediate during the hydrolysis of prednisolone 21-hemisuccinate. [] This intramolecular transformation is a crucial step in the eventual release of the active drug, prednisolone, from its prodrug form. Understanding the behavior of this intermediate could be important for optimizing the release kinetics of prednisolone from similar prodrug systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

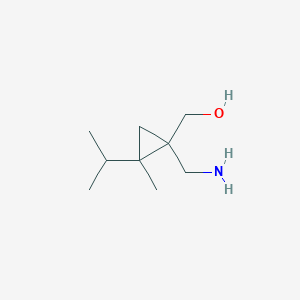

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)

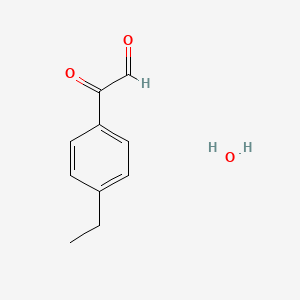

![(3aR,6aR)-5-Methyl-hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1145646.png)

![4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone](/img/structure/B1145647.png)